molecular formula C9H7FN2OS B2600769 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1092307-68-0

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2600769
CAS No.: 1092307-68-0
M. Wt: 210.23
InChI Key: AVZZKDZHJRRXAD-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with a fluorophenylmethyl halide. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(4-Methylphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Uniqueness

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to its analogs with different substituents. The fluorine atom increases the lipophilicity and membrane permeability of the compound, making it more effective in biological systems .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-7-3-1-6(2-4-7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZZKDZHJRRXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNC(=S)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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